beta-D-Ribopyranose

描述

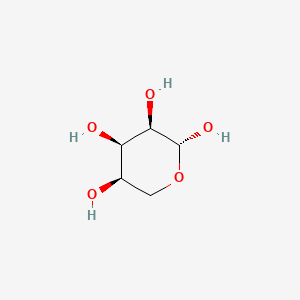

Beta-D-Ribopyranose: is a monosaccharide and a form of D-ribose, which is a pentose sugar It is one of the two anomeric forms of D-ribose, the other being beta-D-ribofuranoseThis compound plays a crucial role in various biological processes, including the formation of nucleotides and nucleic acids, which are essential for genetic information storage and transfer .

准备方法

Synthetic Routes and Reaction Conditions: Beta-D-Ribopyranose can be synthesized through the isomerization of D-ribose. The process involves the conversion of D-ribose from its open-chain form to its cyclic pyranose form. This isomerization can be catalyzed by enzymes such as D-ribose pyranase, which facilitates the interconversion between this compound and beta-D-ribofuranose .

Industrial Production Methods: In industrial settings, this compound is typically produced through the fermentation of glucose by microorganisms. The fermentation process yields D-ribose, which can then be converted to this compound through enzymatic isomerization. This method is efficient and cost-effective, making it suitable for large-scale production .

化学反应分析

Enzymatic Interconversion with β-D-Ribofuranose

Beta-D-ribopyranose reversibly converts to β-D-ribofuranose via D-ribose pyranase (EC 4.2.1.145), an enzyme encoded by the rbsD gene in organisms like Escherichia coli and Bacillus subtilis . This reaction facilitates ribose’s role in RNA synthesis and coenzyme metabolism.

| Reaction | Enzyme | Gene | Molecular Weight |

|---|---|---|---|

| β-D-ribopyranose ⇌ β-D-ribofuranose | D-ribose pyranase | rbsD | 15.2 kDa |

Equilibrium studies using -NMR reveal a dynamic ratio of ribose isomers in aqueous solution, with β-D-ribopyranose constituting ~60% and β-D-ribofuranose ~13% .

Phosphorylation in Metabolic Pathways

This compound participates in ATP-dependent phosphorylation reactions. For example:

This reaction, catalyzed by kinases, produces phosphorylated intermediates critical for nucleotide biosynthesis .

Acid-Catalyzed Dehydration to Furfural

Under acidic conditions, β-D-ribopyranose undergoes dehydration to form furfural, a platform chemical for biofuels and plastics . The mechanism involves:

-

Protonation of the hydroxyl group.

-

Elimination of water to generate a carbocation intermediate.

-

Rearomatization to yield furfural.

Infrared (ATR-FTIR) and -NMR studies confirm the transformation, with reaction rates influenced by temperature and acid concentration .

Role in the Pentose Phosphate Pathway

This compound derivatives like ribose-5-phosphate are intermediates in the pentose phosphate pathway. Ribose-5-phosphate isomerase (RpiA) catalyzes:

This reaction supplies precursors for nucleotide synthesis and NADPH production .

Interaction with Enzymes in Coenzyme Systems

The rigid β-D-ribofuranose ring (derived from ribopyranose) is essential for coenzymes like adenosylcobalamin. Mutational studies show that disrupting the ribose ring abolishes enzymatic activity, highlighting its structural importance .

Isomer-Specific Reactivity in Human Enzymes

Human purine nucleoside phosphorylase (PNP) processes β-D-ribopyranose during nucleoside metabolism. Catalytic mutants (e.g., H257G) exhibit altered ribose isomer ratios, confirming enzyme specificity for downstream metabolic flux .

科学研究应用

Chemical Properties and Structure

Beta-D-ribopyranose is characterized by its six-membered ring structure, which is one of the two anomeric forms of D-ribose. Its molecular formula is and it plays a vital role in carbohydrate chemistry and biochemistry.

Synthesis of Nucleotides and Nucleic Acids

This compound serves as a fundamental building block in the synthesis of nucleotides, which are essential for nucleic acid formation. The compound is converted to ribose-5-phosphate in the pentose phosphate pathway, facilitating nucleotide synthesis necessary for DNA and RNA production.

Metabolic Pathways

In biological research, this compound is studied for its role in cellular metabolism. It is integral to the pentose phosphate pathway, which generates NADPH and ribose-5-phosphate, crucial for anabolic reactions and nucleotide synthesis .

Therapeutic Applications

Research has indicated that this compound may have therapeutic applications, particularly in metabolic disorders. Studies have explored its potential to enhance energy production in cells, which could benefit conditions like chronic fatigue syndrome (CFS) and fibromyalgia.

Production of Riboflavin (Vitamin B2)

This compound is utilized in the industrial synthesis of riboflavin. Its derivatives are essential for producing various riboflavin-based compounds used in food and nutritional supplements.

Flavor Enhancers and Sweeteners

The compound is also employed in creating flavor enhancers and sweeteners due to its sweet taste profile. This application highlights its versatility beyond traditional biochemical roles.

Case Studies

- Chronic Fatigue Syndrome : A study demonstrated that D-ribose supplementation improved energy levels in patients with CFS, suggesting a potential therapeutic role for this compound derivatives.

- Cardiac Function : Another investigation found that D-ribose administration enhanced myocardial energy metabolism in patients with ischemic heart disease, indicating benefits for cardiac health.

Comparison with Related Compounds

| Compound | Structure Type | Role in Metabolism |

|---|---|---|

| This compound | Pyranose | Precursor for nucleotides |

| Beta-D-Ribofuranose | Furanose | Participates in different metabolic pathways |

| Alpha-D-Ribopyranose | Pyranose | Alternative form with distinct metabolic roles |

This compound's biological activity is primarily linked to its involvement in nucleotide synthesis and energy production through ATP generation via glycolysis and the pentose phosphate pathway. The compound's enzymatic interactions facilitate critical metabolic processes .

作用机制

Beta-D-Ribopyranose exerts its effects primarily through its role in the pentose phosphate pathway. It is converted to ribose-5-phosphate, which is a crucial intermediate in the synthesis of nucleotides and nucleic acids. The enzyme D-ribose pyranase catalyzes the interconversion between this compound and beta-D-ribofuranose, facilitating the utilization of ribose in various metabolic pathways .

相似化合物的比较

Beta-D-Ribofuranose: Another anomeric form of D-ribose, characterized by its five-membered ring structure.

Alpha-D-Ribopyranose: An anomer of D-ribose with a six-membered ring structure, differing in the orientation of the hydroxyl group at the anomeric carbon.

Alpha-D-Ribofuranose: An anomer of D-ribose with a five-membered ring structure, differing in the orientation of the hydroxyl group at the anomeric carbon.

Uniqueness: Beta-D-Ribopyranose is unique due to its specific ring structure and its role in the interconversion with beta-D-ribofuranose. This interconversion is essential for the proper functioning of the pentose phosphate pathway and the synthesis of nucleotides and nucleic acids .

生物活性

Beta-D-ribopyranose is a monosaccharide that belongs to the pentose class of carbohydrates, characterized by its five carbon atoms. It plays a significant role in various biological processes, particularly in metabolism and cellular functions. This article aims to explore the biological activity of this compound, including its metabolic pathways, enzymatic interactions, and potential therapeutic applications.

Chemical Structure and Forms

This compound exists in different structural forms, including:

- Open-chain form

- Alpha-D-ribopyranose

- This compound

- Alpha-D-ribofuranose

- Beta-D-ribofuranose

The predominant form in aqueous solutions is typically the pyranose form, with a notable ratio of beta to alpha configurations .

Metabolic Role

This compound is integral to the pentose phosphate pathway , which is crucial for:

- Generating NADPH for reductive biosynthesis.

- Providing ribose-5-phosphate for nucleotide synthesis.

Ribose-5-phosphate is interconverted with ribulose-5-phosphate by the enzyme Ribose-5-phosphate isomerase A (RpiA), which facilitates various metabolic processes in organisms such as Escherichia coli .

Enzymatic Interactions

Several enzymes interact with this compound, influencing its biological activity:

| Enzyme | Function | Gene Name | Molecular Weight (Da) |

|---|---|---|---|

| D-Ribose Pyranase | Catalyzes interconversion between pyran and furan forms | rbsD | 14,227.32 |

| Ribose Transport System Permease | Transports ribose across membranes | rbsC | 33,452 |

| D-Ribose-Binding Periplasmic Protein | High-affinity transport system for D-ribose | rbsB | 30,950 |

These enzymes play vital roles in carbohydrate metabolism and transport, facilitating the availability of ribose for nucleic acid synthesis and energy metabolism .

Biological Activity and Therapeutic Implications

Research has indicated that this compound and its derivatives exhibit various biological activities:

- Nucleotide Synthesis : As a precursor to ribonucleotides, this compound is essential for RNA synthesis.

- Cellular Energy Production : It participates in ATP production through glycolysis and the pentose phosphate pathway.

- Potential Therapeutic Uses : Studies have explored its role in enhancing exercise performance and recovery due to its involvement in ATP production and cellular metabolism .

Case Studies

- A study highlighted the effects of D-ribose supplementation on patients with chronic fatigue syndrome (CFS) and fibromyalgia. Results indicated improvements in energy levels and reduction in fatigue symptoms .

- Another investigation focused on the impact of D-ribose on cardiac function in patients with ischemic heart disease. The findings suggested that D-ribose administration improved myocardial energy metabolism, leading to enhanced cardiac performance .

Risk Assessment

While this compound is generally considered safe, some studies have raised concerns regarding potential side effects at high doses. For instance, a risk assessment identified no observed adverse effect levels (NOAELs) related to body weight changes in animal studies, indicating a need for careful dosage management during supplementation .

属性

IUPAC Name |

(2R,3R,4R,5R)-oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-TXICZTDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@H]([C@@H](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316622 | |

| Record name | β-D-Ribopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7296-60-8 | |

| Record name | β-D-Ribopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Ribopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Ribopyranose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04286 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | β-D-Ribopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-D-RIBOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49X539P7H4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。